Cas no 2089257-28-1 (4,6-dimethylmorpholine-2-carbonitrile)

4,6-dimethylmorpholine-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- 4,6-dimethylmorpholine-2-carbonitrile
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- MDL: MFCD30679255
- インチ: 1S/C7H12N2O/c1-6-4-9(2)5-7(3-8)10-6/h6-7H,4-5H2,1-2H3
- InChIKey: BUYDNNIRXJMZPD-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)OC(C)CN(C)C1
4,6-dimethylmorpholine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB512585-10 g |
4,6-Dimethylmorpholine-2-carbonitrile; . |
2089257-28-1 | 10g |
€1555.00 | 2023-05-18 | ||
Enamine | EN300-300844-0.25g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 0.25g |
$88.0 | 2023-09-06 | |
Enamine | EN300-300844-10g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 10g |
$1040.0 | 2023-09-06 | |
Enamine | EN300-300844-0.05g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 0.05g |
$39.0 | 2023-09-06 | |
abcr | AB512585-10g |
4,6-Dimethylmorpholine-2-carbonitrile; . |
2089257-28-1 | 10g |
€1555.00 | 2025-02-19 | ||
abcr | AB512585-5g |
4,6-Dimethylmorpholine-2-carbonitrile; . |
2089257-28-1 | 5g |
€1072.00 | 2025-02-19 | ||
A2B Chem LLC | AX44564-250mg |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 250mg |
$128.00 | 2024-04-20 | |
A2B Chem LLC | AX44564-1g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 1g |
$289.00 | 2024-04-20 | |
A2B Chem LLC | AX44564-100mg |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 100mg |
$101.00 | 2024-04-20 | |
Enamine | EN300-300844-2.5g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 2.5g |
$474.0 | 2023-09-06 |
4,6-dimethylmorpholine-2-carbonitrile 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
4,6-dimethylmorpholine-2-carbonitrileに関する追加情報
Recent Advances in the Study of 4,6-Dimethylmorpholine-2-carbonitrile (CAS: 2089257-28-1) in Chemical Biology and Pharmaceutical Research
The compound 4,6-dimethylmorpholine-2-carbonitrile (CAS: 2089257-28-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed journal articles, patent filings, and industry reports published within the last two years.
Recent studies have highlighted the role of 4,6-dimethylmorpholine-2-carbonitrile as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. Its morpholine core, combined with the nitrile functional group, offers a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound in the development of kinase inhibitors, particularly targeting enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for selective PI3Kδ inhibitors, showing promising results in preclinical models of autoimmune diseases.
The compound's mechanism of action has been elucidated through structural biology approaches. X-ray crystallography studies have revealed that derivatives of 4,6-dimethylmorpholine-2-carbonitrile can form stable interactions with the ATP-binding pockets of various protein kinases. This binding specificity, combined with favorable pharmacokinetic properties observed in animal models, positions this compound as a valuable lead structure for further drug development. Notably, its metabolic stability and blood-brain barrier penetration characteristics make it particularly interesting for central nervous system-targeted therapies.
In addition to its therapeutic potential, recent advancements in synthetic chemistry have improved the production efficiency of 4,6-dimethylmorpholine-2-carbonitrile. A 2024 patent application describes a novel catalytic system that enables the large-scale synthesis of this compound with excellent yield and purity. This technological breakthrough addresses previous challenges in manufacturing scale-up, potentially facilitating its broader application in pharmaceutical development pipelines.
Ongoing research continues to explore the structure-activity relationships of 4,6-dimethylmorpholine-2-carbonitrile derivatives. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being employed to design more potent and selective analogs. Preliminary results suggest that subtle modifications to the morpholine ring or nitrile group can significantly alter biological activity profiles, opening new avenues for targeted drug discovery.
The safety profile of 4,6-dimethylmorpholine-2-carbonitrile has been systematically evaluated in recent toxicological studies. Acute and subchronic toxicity assessments in rodent models indicate favorable safety margins at therapeutic doses, with no significant organ toxicity observed. These findings support its progression into more advanced preclinical development stages. However, researchers emphasize the need for comprehensive metabolite identification studies to fully understand its biotransformation pathways.
Looking forward, the pharmaceutical industry has shown growing interest in this compound, with several companies including it in their discovery pipelines. Its versatility as both a therapeutic agent and a synthetic intermediate suggests it may play an increasingly important role in drug development. Future research directions likely include optimization of its physicochemical properties, exploration of combination therapies, and investigation of its potential in emerging therapeutic areas such as neurodegenerative diseases and rare genetic disorders.
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